Phentolamine mesylate

Vue d'ensemble

Description

Le méthylate de phénotolamine est un antagoniste alpha-adrénergique non sélectif principalement utilisé dans le domaine médical. Il est connu pour sa capacité à induire la vasodilatation en bloquant les récepteurs alpha-1 et alpha-2 adrénergiques. Ce composé est utilisé dans le traitement des épisodes hypertensifs, le diagnostic du phéochromocytome et l'inversion de l'anesthésie des tissus mous, entre autres applications .

Applications De Recherche Scientifique

Phentolamine mesylate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Phentolamine mesylate is a reversible, non-selective alpha-adrenergic blocker . Its primary targets are the alpha-1 and alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and heart rate.

Mode of Action

This compound interacts with its targets by acting as a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . This means it competes with other molecules for these receptor sites and, when it binds, it blocks the receptors. This blockage results in vasodilation, or the widening of blood vessels, due to the relaxation of smooth muscle cells within the vessel walls . This vasodilation leads to a decrease in vascular resistance and an increase in blood flow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By blocking alpha-1 and alpha-2 adrenergic receptors, this compound inhibits the vasoconstrictive effect of catecholamines such as norepinephrine and epinephrine . This leads to vasodilation and a decrease in blood pressure .

Pharmacokinetics

This compound is administered via various routes including intravenously, intramuscularly, submucosally, and topically . After administration, it is metabolized in the liver . The elimination half-life of this compound is approximately 19 minutes , indicating that it is rapidly cleared from the body. This rapid clearance impacts the bioavailability of the drug, necessitating frequent dosing to maintain therapeutic levels .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure due to its vasodilatory effect . This makes it useful in the treatment of hypertensive episodes . Additionally, it can reverse soft tissue anesthesia and treat pharmacologically-induced mydriasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other vasoactive substances can potentiate or diminish its vasodilatory effect. Furthermore, the physiological state of the patient, such as their baseline blood pressure and heart rate, can also impact the drug’s efficacy .

Orientations Futures

Phentolamine Mesylate has shown promise in treating nerve injuries and denervation-induced muscle atrophy following peripheral nerve injury . It has also been found to be effective in reducing the persistence of anesthesia duration on the lower lip and tongue, with infrequent adverse effects of little clinical significance . Further Phase 3 studies should be conducted to further evaluate its potential to treat these conditions .

Analyse Biochimique

Biochemical Properties

Phentolamine Mesylate acts as a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . It interacts with these receptors, causing vasodilation of vascular smooth muscles . The nature of these interactions is competitive, meaning that this compound competes with other molecules for the same binding sites on these receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing vasodilation, which can affect cell signaling pathways and cellular metabolism . For instance, it can lead to a decrease in blood pressure, which can have downstream effects on various cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to alpha-1 and alpha-2 adrenergic receptors . This binding inhibits the normal function of these receptors, leading to vasodilation . This can result in changes in gene expression and can influence the activity of various enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the drug’s effects can diminish over time due to the body’s metabolic processes

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that lower doses can lead to vasodilation and a decrease in blood pressure, while higher doses can cause more pronounced effects . High doses can also lead to adverse effects, such as tachycardia and cardiac arrhythmias .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways . It can interact with transporters or binding proteins, which can affect its localization or accumulation

Méthodes De Préparation

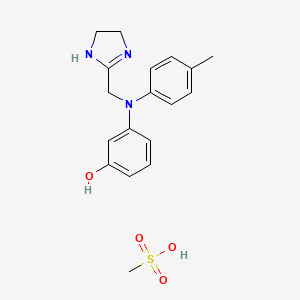

Voies Synthétiques et Conditions de Réaction : La synthèse du méthylate de phénotolamine implique généralement la réaction de la 3-hydroxy-4-méthyldiphénylamine avec le chlorométhylimidazoline chlorhydrate en présence d'un solvant comme le toluène. Le chlorhydrate de phénotolamine résultant est ensuite soumis à une régulation du pH et à une alcalinisation pour obtenir la phénotolamine. Finalement, la phénotolamine est salifiée dans de l'alcool isopropylique et raffinée dans un solvant mixte éthanol-acétate d'éthyle pour produire du méthylate de phénotolamine .

Méthodes de Production Industrielle : Une méthode de préparation industrielle améliorée consiste à ajouter du MCM-41 mésoporeux alcalinisé dans une solution de chlorhydrate de phénotolamine, à agiter sous conditions de chauffage, à filtrer, à refroidir le filtrat, puis à ajouter le solide blanc dans une solution d'éthanol d'acide méthanesulfonique. L'acétate d'éthyle est ajouté goutte à goutte, suivi d'un refroidissement pour la cristallisation, d'un lavage à l'eau glacée et d'un séchage sous vide pour obtenir du méthylate de phénotolamine .

Analyse Des Réactions Chimiques

Types de Réactions : Le méthylate de phénotolamine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les conditions varient en fonction du substituant introduit, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que la réduction peut produire diverses formes réduites du méthylate de phénotolamine .

4. Applications de la Recherche Scientifique

Le méthylate de phénotolamine a une large gamme d'applications dans la recherche scientifique :

Médecine : Le méthylate de phénotolamine est utilisé dans le traitement des crises hypertensives, le diagnostic du phéochromocytome et l'inversion de l'anesthésie locale

5. Mécanisme d'Action

Le méthylate de phénotolamine exerce ses effets en bloquant de manière compétitive les récepteurs alpha-1 et alpha-2 adrénergiques. Ce blocage entraîne une vasodilatation des muscles lisses vasculaires, ce qui entraîne une diminution de la pression artérielle. Le composé augmente également indirectement la fréquence cardiaque et la contractilité par le biais du réflexe barorécepteur, ce qui compense la baisse de la pression artérielle .

Composés Similaires :

Prazosin : Un antagoniste alpha-1 adrénergique sélectif principalement utilisé pour l'hypertension.

Phénoxybenzamine : Un antagoniste alpha-adrénergique non sélectif utilisé dans le traitement du phéochromocytome.

Doxazosine : Un autre antagoniste alpha-1 adrénergique sélectif utilisé pour l'hypertension et l'hyperplasie bénigne de la prostate.

Comparaison : Le méthylate de phénotolamine est unique dans son blocage non sélectif des récepteurs alpha-1 et alpha-2, ce qui le distingue des antagonistes sélectifs comme le prazosin et la doxazosine. Cette non-sélectivité entraîne une tachycardie réflexe plus prononcée par rapport aux bloqueurs alpha-1 sélectifs .

La polyvalence du méthylate de phénotolamine dans les milieux cliniques et de recherche, ainsi que son profil pharmacologique unique, en font un composé précieux dans divers domaines de la science et de la médecine.

Comparaison Avec Des Composés Similaires

Prazosin: A selective alpha-1 adrenergic antagonist used primarily for hypertension.

Phenoxybenzamine: A non-selective alpha-adrenergic antagonist used in the treatment of pheochromocytoma.

Doxazosin: Another selective alpha-1 adrenergic antagonist used for hypertension and benign prostatic hyperplasia.

Comparison: Phentolamine mesylate is unique in its non-selective blockade of both alpha-1 and alpha-2 receptors, which distinguishes it from selective antagonists like prazosin and doxazosin. This non-selectivity results in a more pronounced reflex tachycardia compared to selective alpha-1 blockers .

This compound’s versatility in both clinical and research settings, along with its unique pharmacological profile, makes it a valuable compound in various fields of science and medicine.

Propriétés

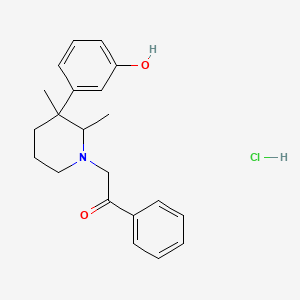

IUPAC Name |

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIYDFVHFQEFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-60-2 (Parent) | |

| Record name | Phentolamine mesilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60215315 | |

| Record name | Phentolamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65-28-1 | |

| Record name | Phentolamine methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine mesilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7543E5K9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

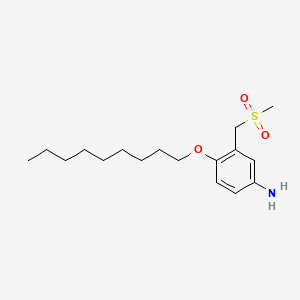

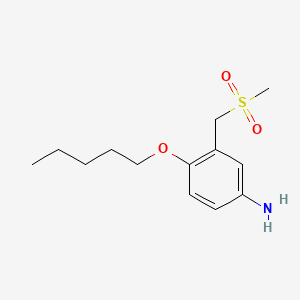

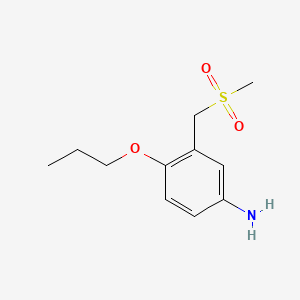

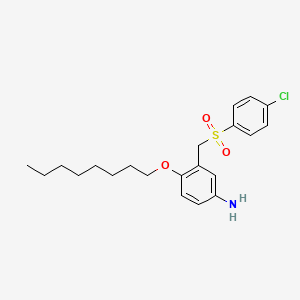

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

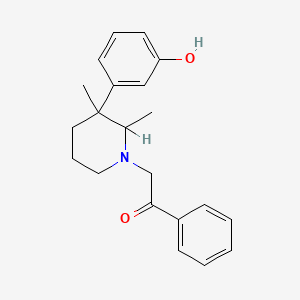

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)